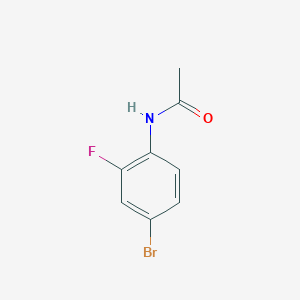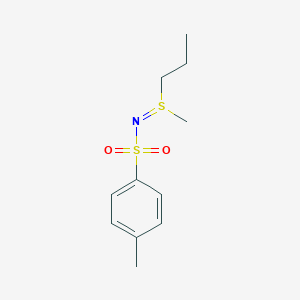
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects. This compound has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. This compound has been investigated for its potential use as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. This compound has also been shown to exhibit insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized with a high yield. This compound is also soluble in a range of solvents, making it easy to dissolve in various experimental conditions. However, this compound has some limitations for lab experiments. This compound is a toxic compound that requires careful handling and disposal. This compound is also a relatively new compound with limited information on its properties and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine. One potential direction is to investigate the use of this compound as a diagnostic tool for cancer detection. Another potential direction is to investigate the use of this compound as a coating material for various applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has significant potential for various applications and warrants further investigation.
Synthesemethoden
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves the reaction of p-toluenesulfonyl chloride with S-methyl-S-propylamine in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid with a high yield. The synthesis method of this compound has been optimized to produce high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential use as a diagnostic tool for cancer detection. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, this compound has been investigated for its potential use as a coating material due to its high thermal stability and chemical resistance.
Eigenschaften
CAS-Nummer |
53799-66-9 |
|---|---|
Molekularformel |
C11H17NO2S2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Kanonische SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



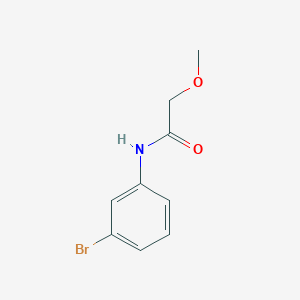
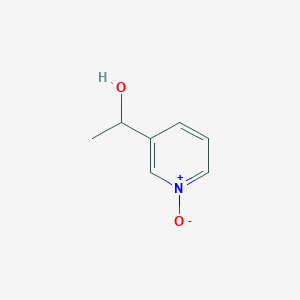
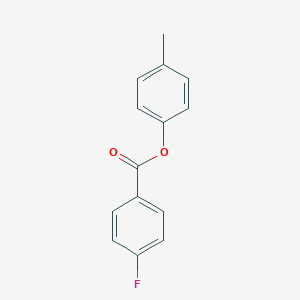
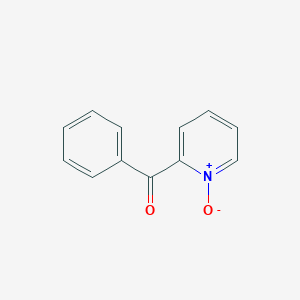
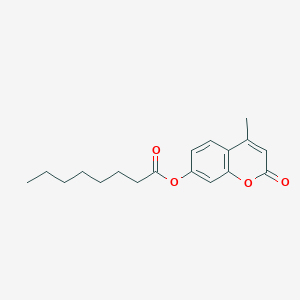


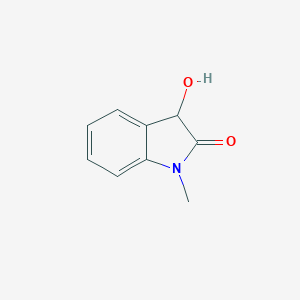
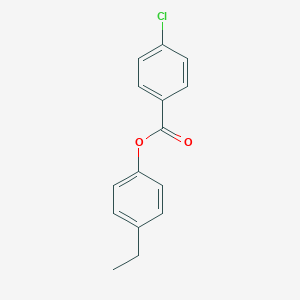

![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)

